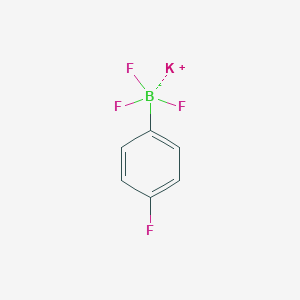

Potassium 4-fluorophenyltrifluoroborate

Description

The exact mass of the compound Potassium 4-fluorophenyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 4-fluorophenyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 4-fluorophenyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKNUQDMYBUYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635526 | |

| Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-35-7 | |

| Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (4-Fluorophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium 4-Fluorophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of potassium 4-fluorophenyltrifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. Its stability, ease of handling, and high reactivity make it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document outlines the primary synthetic methodology, offers detailed experimental protocols, and presents relevant chemical data.

Introduction

Potassium 4-fluorophenyltrifluoroborate belongs to the class of organotrifluoroborates, which are noted for their enhanced stability compared to the corresponding boronic acids.[1] These crystalline solids are typically stable to air and moisture, allowing for extended storage without degradation. In drug development, the 4-fluorophenyl motif is a common structural element known to enhance metabolic stability and binding affinity. Potassium 4-fluorophenyltrifluoroborate serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the facile introduction of this important moiety.

Synthetic Routes

The most prevalent and straightforward method for the preparation of potassium 4-fluorophenyltrifluoroborate is the reaction of 4-fluorophenylboronic acid with potassium hydrogen difluoride (KHF₂).[2] This conversion is typically high-yielding and proceeds under mild conditions. An alternative approach involves a one-pot synthesis starting from fluorobenzene via an iridium-catalyzed borylation to form a boronic ester, which is then converted to the trifluoroborate salt without isolation of the intermediate.[3][4]

Synthesis from 4-Fluorophenylboronic Acid

This is the most common laboratory-scale synthesis. The reaction involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The presence of boroxines or boronic acid dimers in the starting material does not impede the reaction.[2]

Caption: Synthesis of Potassium 4-Fluorophenyltrifluoroborate from 4-Fluorophenylboronic Acid.

Experimental Protocols

The following protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[1]

Preparation of Potassium 4-Fluorophenyltrifluoroborate

Materials:

-

4-Fluorophenylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized water

-

Acetonitrile

Procedure:

-

In a round-bottomed flask, suspend 4-fluorophenylboronic acid (1.0 equiv) in methanol.

-

Cool the mixture to 0-5 °C using an ice bath.

-

In a separate beaker, dissolve potassium hydrogen difluoride (3.0 equiv) in deionized water.

-

Slowly add the aqueous KHF₂ solution to the stirred suspension of the boronic acid over 10-15 minutes. A thick white precipitate will form.

-

Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes.

-

Remove the solvent by rotary evaporation.

-

To remove residual water, add acetonitrile and evaporate under reduced pressure. Repeat this step twice (azeotropic distillation).

-

Add acetonitrile to the solid residue and heat the mixture to reflux for 1-2 hours to dissolve the product and leave excess KHF₂ undissolved.

-

Allow the mixture to cool to room temperature, then filter to remove the insoluble inorganic salts.

-

Wash the filtered solids with a small amount of cold acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield potassium 4-fluorophenyltrifluoroborate as a white solid.

-

Dry the solid under vacuum to remove any remaining solvent.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 192863-35-7 | |

| Molecular Formula | C₆H₄BF₄K | [5] |

| Molecular Weight | 202.00 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 297 °C (decomposition) |

Spectroscopic Data (Expected)

The following data is based on the known spectra of the (4-fluorophenyl)trifluoroborate anion and other similar potassium organotrifluoroborates.[6][7]

| Nucleus | Expected Chemical Shift (δ) ppm |

| ¹H NMR | ~7.5 (m, 2H), ~6.9 (m, 2H) |

| ¹³C NMR | ~162 (d), ~133 (d), ~113 (d) |

| ¹⁹F NMR | ~ -119 (Ar-F ), ~ -141 (BF₃) |

| ¹¹B NMR | ~ 3.3 (q) |

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of potassium 4-fluorophenyltrifluoroborate in drug development is its use in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for constructing the carbon skeleton of many active pharmaceutical ingredients. The stability and reactivity of the trifluoroborate salt make it an excellent alternative to the more labile boronic acid.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 5. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

properties of potassium aryltrifluoroborates

An In-depth Technical Guide to the Properties of Potassium Aryltrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates, particularly potassium aryltrifluoroborates (KATs), have emerged as a versatile and robust class of organoboron reagents in modern organic synthesis.[1][2] Their superior stability, ease of handling, and predictable reactivity make them highly attractive alternatives to traditional organoboron compounds like boronic acids and boronate esters.[3][4] Boronic acids are often challenging to purify and can undergo dehydration to form boroxine anhydrides, complicating stoichiometry, while boronate esters suffer from lower atom economy.

Potassium aryltrifluoroborates are crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2][5] The tetracoordinate boron center, with its strong boron-fluorine bonds, effectively "protects" the carbon-boron bond, allowing it to withstand a wide range of reaction conditions that are often incompatible with other organoboron species.[1][3] This stability, combined with their efficacy in cornerstone reactions like the Suzuki-Miyaura cross-coupling, has cemented their role as indispensable tools in academic research and the pharmaceutical industry for the construction of complex molecules and pharmacologically active compounds.[4][6]

Synthesis of Potassium Aryltrifluoroborates

The preparation of potassium aryltrifluoroborates is typically straightforward and can be achieved through several high-yielding methods.

Primary Synthetic Routes

-

From Arylboronic Acids: The most common and efficient method involves the reaction of a corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂) in a solvent mixture such as methanol and water.[7][8] This method is often quantitative and allows for the simple isolation of the crystalline trifluoroborate salt.[7]

-

One-Pot Synthesis from Aryl Halides: To circumvent the isolation of potentially unstable boronic acid intermediates, one-pot procedures are frequently employed. These typically involve the formation of an organometallic intermediate (organolithium or Grignard reagent) from an aryl halide, followed by reaction with a trialkyl borate (e.g., trimethyl borate). The resulting boronate species is then directly treated with an aqueous solution of KHF₂ to furnish the aryltrifluoroborate salt.[3][7]

-

Iridium-Catalyzed Borylation of Arenes: A more direct approach involves the Ir-catalyzed C-H borylation of arenes to form a boronic ester, which is subsequently converted to the potassium aryltrifluoroborate in a one-pot sequence by treatment with KHF₂.[9][10]

-

Electrochemical Synthesis: A novel and green method utilizes the electrochemical reduction of aryl bromides in the presence of triisopropyl borate, followed by the addition of KHF₂, to yield the desired products in moderate to good yields.[11]

Summary of Synthetic Methods

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Fluorination | Arylboronic Acid | KHF₂, MeOH/H₂O | Excellent (>90%) | [5][7] |

| One-Pot from Halide | Aryl Halide | Mg or n-BuLi, B(OR)₃, KHF₂ | Good to Excellent | [3][7] |

| C-H Borylation | Arene | [Ir(COD)(OMe)]₂, dtbpy, B₂(pin)₂, KHF₂ | Good | [9][10] |

| Electrochemical | Aryl Bromide | B(OiPr)₃, KHF₂ | Moderate to Good | [11] |

| Ni-Catalyzed Borylation | Aryl Halide | NiCl₂(PCy₃)₂, B₂pin₂, KHF₂ | Good | [10] |

Experimental Protocol: Synthesis from 1-Naphthaleneboronic Acid

This protocol is adapted from a procedure reported by Molander et al.[5]

A. Potassium 1-Naphthyltrifluoroborate

-

Setup: A 1-L round-bottomed flask is equipped with a magnetic stir bar and charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).

-

Cooling: The resulting solution is cooled to 5 °C using an ice-water bath.

-

Addition of KHF₂: A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) dissolved in 100 mL of water is added in five portions over 10 minutes. A thick white slurry is formed.

-

Stirring: The ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

Isolation: The reaction mixture is concentrated using a rotary evaporator to remove the methanol.

-

Filtration: The remaining aqueous slurry is cooled in an ice bath for 15 minutes and then filtered through a Büchner funnel.

-

Washing: The collected white solid is washed sequentially with cold water (2 x 50 mL) and cold acetone (2 x 50 mL).

-

Drying: The solid is dried under high vacuum to afford potassium 1-naphthyltrifluoroborate as a white, crystalline solid.

Physical and Chemical Properties

The defining characteristic of potassium aryltrifluoroborates is their exceptional stability, especially when compared to their boronic acid precursors.

| Property | Description | Significance | References |

| Physical State | Crystalline white solids. | Easy to handle, weigh, and store. Non-volatile. | [1][4] |

| Stability to Air & Moisture | Indefinitely stable under ambient conditions. | No special handling (e.g., inert atmosphere) is required for storage or use, improving reproducibility. This contrasts with boronic acids, which can dehydrate. | [1][2][12][13] |

| Stability to Oxidation | Remarkably stable towards strong oxidizing agents. | The C-B bond is preserved during transformations of other functional groups within the molecule, such as epoxidation or dihydroxylation of olefins. | [14] |

| Toxicity | Boron-based reagents are generally less toxic than organotin or organozinc alternatives. | Byproducts are typically benign inorganic salts that are easily removed by aqueous workup. | [4][6] |

| Solubility | Generally soluble in polar organic solvents like acetone, methanol, and THF, especially upon heating. | Dictates choice of reaction solvents. Purification often involves recrystallization or extraction with appropriate solvents. | [5][7] |

Reactivity and Applications in Drug Development

The primary application of potassium aryltrifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in pharmaceutical development.[1][6]

The Suzuki-Miyaura Cross-Coupling Reaction

KATs are highly effective nucleophilic partners for coupling with a wide array of aryl and heteroaryl electrophiles, including chlorides, bromides, and triflates.[15][16] The reaction tolerates a vast range of functional groups, making it ideal for late-stage functionalization in the synthesis of complex drug candidates.[4][17][18] While the precise mechanism can vary, it is generally accepted that the trifluoroborate salt hydrolyzes in situ to a reactive boronic acid or a related species, which then enters the catalytic cycle.[8]

Representative Suzuki-Miyaura Reactions

| Aryl Electrophile | Aryltrifluoroborate | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 4-Bromoacetophenone | K[PhBF₃] | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 95% | [15] |

| 2-Chlorotoluene | K[4-MeOPhBF₃] | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH | 94% | [16] |

| 4-Vinylphenyl bromide | K[PhBF₃] | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 88% | [17] |

| 5-Chloro-2-thiophenecarboxaldehyde | K[NaphthylBF₃] | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH | 89% | [16] |

| 2-Bromopyridine | K[2-FurylBF₃] | Pd(OAc)₂ | K₃PO₄ | n-BuOH | 85% | [6] |

Other Key Reactions

Beyond the Suzuki-Miyaura reaction, KATs participate in other important transformations:

-

Rhodium-Catalyzed Additions: They serve as effective nucleophiles in Rh(I)-catalyzed 1,4-additions to enones and 1,2-additions to aldehydes, often proceeding more rapidly than with the corresponding boronic acids.[12][13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl halide with a potassium aryltrifluoroborate, adapted from reported procedures.[19]

-

Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol, 3.0 equiv.).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene (5 mL) and deionized water (0.5 mL)) via syringe.

-

Catalyst Addition: In a separate vial, prepare the catalyst solution (e.g., Pd(OAc)₂ (2 mol %) and a suitable phosphine ligand like SPhos or RuPhos (4 mol %)). Add this solution to the reaction mixture under a positive pressure of argon.

-

Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C). Stir vigorously for the required time (typically 16-24 hours), monitoring by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Handling and Safety

While less toxic than many organometallic reagents, potassium aryltrifluoroborates require careful handling.

-

Hazard Identification: These compounds can cause skin and serious eye irritation. Inhalation of dust should be avoided as it may cause respiratory irritation.[20][21]

-

Personal Protective Equipment (PPE): Always handle potassium aryltrifluoroborates in a well-ventilated fume hood. Mandatory PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[21][22]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20][22]

-

Spill & Disposal: In case of a spill, use an inert absorbent material for containment and collect it in a sealed container for hazardous waste disposal. Dispose of all chemical waste in accordance with local and institutional regulations.[21]

Conclusion

Potassium aryltrifluoroborates are invaluable reagents in organic synthesis, offering a unique combination of high stability and robust reactivity. Their ease of preparation and handling, coupled with their broad functional group tolerance in critical C-C bond-forming reactions, has made them a preferred choice over traditional boronic acids and esters, particularly in the demanding context of pharmaceutical research and development. As the need for efficient and reliable synthetic methodologies continues to grow, the utility and application of these versatile building blocks are set to expand even further.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. benchchem.com [benchchem.com]

- 22. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to Potassium 4-Fluorophenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium 4-fluorophenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure and properties, provides explicit experimental protocols for its synthesis and key reactions, and explores its applications in the development of bioactive molecules.

Core Chemical and Physical Properties

Potassium 4-fluorophenyltrifluoroborate is a white, crystalline solid that has gained significant traction as a stable, easy-to-handle alternative to the more labile boronic acids in cross-coupling reactions. Its enhanced stability towards air and moisture simplifies storage and handling, making it an attractive building block in complex synthetic workflows.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₄BF₄K | [1] |

| Molecular Weight | 202.00 g/mol | [1] |

| CAS Number | 192863-35-7 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 297 °C (decomposes) | [1] |

| Solubility | Soluble in polar organic solvents such as methanol, acetone, and DMSO.[3] | |

| InChI | 1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10,11);/h1-4H;/q-1;+1 | [1] |

| SMILES | [K+].Fc1ccc(cc1)--INVALID-LINK--(F)F | [1] |

Synthesis and Experimental Protocols

The synthesis of potassium 4-fluorophenyltrifluoroborate is typically achieved through a straightforward reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and can often be performed in a one-pot fashion.[3][4][5]

Experimental Protocol: One-Pot Synthesis from 4-Fluorophenylboronic Acid

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[3][6]

Materials:

-

4-Fluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile (ACN)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 equiv) and methanol (approx. 3.6 mL per gram of boronic acid).

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water (approx. 4.5 mL per gram of boronic acid).

-

Slowly add the KHF₂ solution to the stirred solution of 4-fluorophenylboronic acid. A thick white precipitate will form.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Remove the solvent in vacuo using a rotary evaporator.

-

To the resulting solid, add acetonitrile and reflux for 1-2 hours to remove residual water azeotropically and to dissolve the product.

-

Filter the hot solution to remove any insoluble inorganic salts.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold acetonitrile, and dry under high vacuum to afford potassium 4-fluorophenyltrifluoroborate as a white solid.

Spectroscopic Data (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of potassium 4-fluorophenyltrifluoroborate. The following table summarizes typical chemical shifts observed in various NMR experiments. Spectra are generally recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |

| ¹H NMR | ~7.3 - 7.5 | Multiplet | Aromatic protons ortho to the boron group. | |

| ~6.8 - 7.0 | Multiplet | Aromatic protons meta to the boron group. | ||

| ¹³C NMR | ~160 - 165 | Doublet | ¹JCF ≈ 240-250 Hz | Carbon attached to fluorine. |

| ~130 - 135 | Multiplet | Aromatic carbons ortho to the boron group. | ||

| ~114 - 118 | Doublet | ²JCF ≈ 20-25 Hz | Aromatic carbons meta to the boron group. | |

| ~140 - 150 | Broad | Carbon attached to boron (often broad due to quadrupolar relaxation of ¹¹B).[7] | ||

| ¹⁹F NMR | ~ -115 to -125 | Singlet | Fluorine on the phenyl ring. | |

| ~ -135 to -145 | Quartet | ¹JBF ≈ 14-16 Hz | Fluorines on the boron atom.[7][8] | |

| ¹¹B NMR | ~ 1.5 - 3.5 | Quartet | ¹JBF ≈ 14-16 Hz | Boron atom.[7][9] |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

Key Reactions and Applications in Drug Development

The primary application of potassium 4-fluorophenyltrifluoroborate in drug development and medicinal chemistry lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in bioactive molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Suzuki-Miyaura Cross-Coupling Reaction

Potassium 4-fluorophenyltrifluoroborate serves as an excellent nucleophilic partner for the coupling with a wide range of aryl and heteroaryl halides or triflates.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with potassium 4-fluorophenyltrifluoroborate. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Potassium 4-fluorophenyltrifluoroborate

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Phosphine ligand (e.g., RuPhos, SPhos, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add the aryl halide (1.0 equiv), potassium 4-fluorophenyltrifluoroborate (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

-

Add the degassed solvent system (e.g., toluene/water 10:1).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

Potassium 4-fluorophenyltrifluoroborate is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily introduce the 4-fluorophenyl moiety into complex molecules allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, ultimately accelerating the discovery and development of new therapeutic agents.

References

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Stability and Handling of Potassium Trifluoroborate Salts

Introduction: Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, valued for their unique combination of stability and reactivity.[1][2] Serving as robust and convenient precursors to boronic acids, they have found widespread application, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4] Compared to their boronic acid and boronate ester counterparts, potassium trifluoroborate salts offer significant advantages, including being generally stable to air and moisture, crystalline, and having a long shelf-life, which simplifies their handling and storage.[2][5] This technical guide provides a comprehensive overview of the chemical and physical stability of these salts, outlines proper handling and storage procedures, and details key experimental protocols for their synthesis and analysis, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Stability

The utility of potassium trifluoroborate salts is largely defined by their remarkable stability, which contrasts with the often-sensitive nature of other organoboron compounds.[3] This stability, however, is not absolute and is influenced by factors such as temperature, pH, and solvent.

General, Thermal, and Air/Moisture Stability

Potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][6] This high stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[3] They exhibit high thermal stability, as indicated by their high melting or decomposition points.

Table 1: Thermal Stability of Selected Potassium Trifluoroborate Salts

| Compound | Melting Point (°C) / Decomposition | Citation(s) |

|---|---|---|

| Potassium tert-butyltrifluoroborate | >370 °C | [6] |

| Potassium trifluoromethyltrifluoroborate | Stable up to 300 °C | [6] |

| Potassium tetrafluoroborate | 530 °C |[7][8] |

Hydrolytic Stability

The primary pathway for the degradation of potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[6] This process is not merely a decomposition pathway but a crucial activation step for participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active species for transmetalation.[6][9]

The rate of hydrolysis is highly dependent on the reaction conditions:

-

pH: Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[6] However, the basic conditions typically used in Suzuki-Miyaura reactions promote hydrolysis.[6]

-

Substituent Effects: The electronic and steric nature of the organic group (R) significantly influences the rate of hydrolysis. A "slow release" of the boronic acid can be beneficial, minimizing side reactions like protodeboronation and homocoupling by keeping the instantaneous concentration of the unstable boronic acid low.[9][10][11]

-

Environmental Factors: The hydrolysis rate can be affected by the reaction vessel material. Glass, for instance, can act as a fluorophile, sequestering fluoride ions and driving the equilibrium towards the boronic acid.[12]

Caption: Hydrolysis of R-BF₃K to the active boronic acid species.

The hydrolysis rates can be broadly categorized, allowing for a predictive assessment of a salt's behavior under coupling conditions.[9][11]

Table 2: Classification of Hydrolysis Rates for Potassium Organotrifluoroborates (R-BF₃K)

| Class | Hydrolysis Rate | Representative 'R' Groups | Citation(s) |

|---|---|---|---|

| I | Fast (t₀.₅ ≤ 1 h) | Alkyl, cycloalkyl, electron-rich aryl, alkenyl | [9] |

| II | Slow (t₀.₅ = 1–24 h) | Simple aryl, benzyl, furyl | [9] |

| III | Very Slow (t₀.₅ ≥ 1 d) | Alkynyl, electron-poor aryl |[9] |

Solubility

A practical limitation of potassium trifluoroborate salts is their generally poor solubility in many common organic solvents.[13] They are most soluble in polar solvents. This characteristic can be advantageous for product purification, as the salts can often be removed by filtration.[1] For applications requiring solubility in apolar media, counter-ion exchange to a tetrabutylammonium (TBA) salt can be performed.[13][14]

Table 3: Qualitative Solubility of Potassium Organotrifluoroborates

| Solvent Class | Specific Solvents | Solubility | Citation(s) |

|---|---|---|---|

| Polar Protic | Water, Methanol | Soluble / Moderately Soluble | [13] |

| Polar Aprotic | Acetonitrile, DMF, Acetone | Soluble / Moderately Soluble | [13][14] |

| Apolar / Halogenated | Dichloromethane, Chloroform, Toluene | Poorly Soluble / Insoluble |[13] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity and ensure the safe use of potassium trifluoroborate salts.

Safety Precautions

According to safety data sheets, many potassium trifluoroborate salts are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[6][15] Therefore, standard personal protective equipment (PPE) is mandatory.

-

Body Protection: A lab coat or other protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][7][15] Avoid creating dust when handling the solid material.[6]

Storage Recommendations

For optimal long-term stability, potassium trifluoroborate salts should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][16] While they are generally stable to air and moisture, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.[6] Some suppliers recommend refrigerated storage (e.g., 4°C).[6]

Key Applications and Reaction Considerations

The primary application of potassium trifluoroborate salts is in Suzuki-Miyaura cross-coupling, where they serve as a stable and easily handled source of the nucleophilic organoboron species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Potassium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the ¹⁹F NMR Data of Potassium 4-Fluorophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) data for potassium 4-fluorophenyltrifluoroborate. This document details the expected chemical shifts and coupling constants for the distinct fluorine environments within the molecule, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis.

Introduction

Potassium 4-fluorophenyltrifluoroborate is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of two distinct fluorine environments—one on the aromatic ring and three on the boronate group—makes ¹⁹F NMR an invaluable tool for its characterization. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus allow for straightforward analysis of the purity and structure of this compound.

Data Presentation

The ¹⁹F NMR spectrum of potassium 4-fluorophenyltrifluoroborate is characterized by two main signals corresponding to the aromatic fluorine and the trifluoroborate group.

| Fluorine Environment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic Fluorine (Ar-F ) | ~ -119.0 | Broad Singlet | Not Applicable |

| Trifluoroborate (BF₃ ⁻) | ~ -141.6 | Broad Singlet | Not Applicable |

Note: The chemical shifts are referenced to an external standard and can be influenced by solvent and counter-ion. The data presented here is based on the tetrabutylammonium salt in CDCl₃ and serves as a close approximation for the potassium salt. The signals are often broad due to the quadrupolar relaxation of the boron nucleus.

For the trifluoroborate group, coupling to the ¹¹B nucleus (I=3/2) is expected, which theoretically should result in a 1:1:1:1 quartet. However, due to the rapid relaxation of the ¹¹B nucleus, this coupling is often not resolved, leading to a broad singlet.[1]

Experimental Protocol

The following is a typical experimental protocol for acquiring ¹⁹F NMR data for potassium organotrifluoroborates, adapted from the literature.[1]

Instrumentation:

-

A standard NMR spectrometer with a fluorine probe, operating at a frequency of 282 MHz or higher.

Sample Preparation:

-

Dissolve approximately 10-20 mg of potassium 4-fluorophenyltrifluoroborate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for potassium salts.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

| Parameter | Value |

| Nucleus | ¹⁹F |

| Pulse Angle | 45° |

| Acquisition Time | 0.3 s |

| Relaxation Delay | 1.0 s |

| Number of Scans | 80 |

| Spectral Width | 177 ppm |

| Referencing | External CF₃CO₂H (0.0 ppm) |

| Temperature | 25 °C (298 K) |

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of ¹⁹F NMR data for potassium 4-fluorophenyltrifluoroborate.

Caption: A flowchart illustrating the key steps from sample preparation to the final analysis of the ¹⁹F NMR spectrum.

This comprehensive guide provides the necessary information for researchers and professionals to accurately acquire and interpret the ¹⁹F NMR data of potassium 4-fluorophenyltrifluoroborate, facilitating its use in synthetic and drug development applications.

References

An In-Depth Technical Guide to ¹¹B NMR Spectral Analysis of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, finding widespread application in cross-coupling reactions, such as the Suzuki-Miyaura reaction, and in the development of novel therapeutic agents.[1][2] Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to boronic acids and esters. A critical tool for the characterization and quality control of these compounds is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹¹B NMR analysis of organotrifluoroborates.

Core Principles of ¹¹B NMR for Organotrifluoroborates

Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9%, spin I=3) and ¹¹B (80.1%, spin I=3/2). Due to its higher natural abundance and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity and resolution.[3][4]

The ¹¹B nucleus is quadrupolar, meaning its charge distribution is non-spherical. This property can lead to rapid nuclear relaxation, resulting in broad NMR signals.[3] The line width of the ¹¹B signal is highly dependent on the symmetry of the boron environment. In the case of organotrifluoroborates (R-BF₃⁻), the boron atom is tetrahedrally coordinated, which generally leads to sharper signals compared to tricoordinate organoboranes. However, factors such as solvent viscosity, temperature, and the specific organic substituent (R) can influence the relaxation rate and, consequently, the line width.

Experimental Protocols

Accurate and reproducible ¹¹B NMR data acquisition requires careful attention to experimental parameters. Below are detailed methodologies for the preparation of samples and the setup of NMR experiments.

Sample Preparation

-

Solvent Selection: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆), acetone-d₆, and methanol-d₄.[2] DMSO-d₆ is a common choice as it minimizes hydrolysis of the organotrifluoroborate to the corresponding boronic acid.[2]

-

Concentration: Sample concentrations in the range of 10-50 mM are typically sufficient for acquiring high-quality ¹¹B NMR spectra.

-

NMR Tubes: To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[3][4][5] If borosilicate tubes are used, a background spectrum of an empty tube can be acquired and subtracted from the sample spectrum.[6]

NMR Spectrometer Setup and Acquisition Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

Standard ¹¹B NMR Acquisition:

A standard single-pulse experiment is often sufficient for routine analysis.

| Parameter | Varian Spectrometer Value | Bruker Spectrometer Value | Description |

| Pulse Sequence | S2PUL | zgpg30 | A standard pulse-acquire sequence. The Bruker sequence includes a 30° pulse. |

| Pulse Angle | 90° | 30° (or 90°) | A 90° pulse maximizes signal for a single scan, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay. |

| Relaxation Delay | 0.5 - 2.0 s | 1.0 s | The time allowed for the nuclear spins to return to thermal equilibrium between pulses. |

| Acquisition Time | 1.0 s | ~0.1 s | The duration of data collection after the pulse. Shorter acquisition times can be used for broad signals. |

| Spectral Width | ~170 ppm | ~200 ppm | The frequency range to be observed. The chemical shift range for organotrifluoroborates is relatively narrow. |

| Number of Scans | 128 or more | 128 or more | The number of transients averaged to improve the signal-to-noise ratio. |

| Line Broadening | 5 Hz | 5 Hz | An exponential multiplication function applied to the FID to improve the signal-to-noise of broad peaks, at the expense of resolution. |

| Referencing | External BF₃·OEt₂ (0.0 ppm) | External BF₃·OEt₂ (0.0 ppm) | Boron trifluoride etherate is the standard reference for ¹¹B NMR. |

Modified Pulse Sequence for Improved Resolution:

For observing coupling constants, a modified pulse sequence can be employed to enhance resolution by mitigating the effects of quadrupolar relaxation.[1][2][7]

| Parameter | Value | Description |

| Pulse Sequence | A spin-echo or other modified sequence | These sequences can refocus chemical shifts and, to some extent, reduce the effects of quadrupolar relaxation, leading to narrower lines. |

| Decoupling | Waltz decoupling | A decoupling scheme that can be applied during the relaxation delay and acquisition to remove proton coupling. |

Data Presentation: ¹¹B NMR Data for Selected Potassium Organotrifluoroborates

The following tables summarize ¹¹B NMR chemical shifts (δ) and ¹¹B-¹⁹F coupling constants (¹J(¹¹B-¹⁹F)) for a range of potassium organotrifluoroborates. All data was acquired in DMSO-d₆ unless otherwise noted.

Table 1: ¹¹B NMR Chemical Shifts of Aryl- and Heteroaryltrifluoroborates

| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) |

| 1 | Phenyl | 3.3 |

| 2 | 4-Methylphenyl | 3.2 |

| 3 | 4-Methoxyphenyl | 3.2 |

| 4 | 4-Chlorophenyl | 3.3 |

| 5 | 4-Fluorophenyl | 3.4 |

| 6 | 2-Thienyl | 3.8 |

| 7 | 3-Thienyl | 3.5 |

| 8 | 1-Naphthyl | 4.1 (in Acetone-d₆)[3] |

Data for compounds 1-7 extracted from Oliveira et al.[1]

Table 2: ¹¹B NMR Chemical Shifts of Alkyl- and Alkenyltrifluoroborates

| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) |

| 9 | Methyl | 1.7 |

| 10 | n-Butyl | 2.0 |

| 11 | Vinyl | 5.2 |

| 12 | (E)-2-Phenylethenyl | 5.0 |

Data extracted from Oliveira et al.[1]

Table 3: ¹¹B-¹⁹F Coupling Constants

The observation of ¹¹B-¹⁹F coupling is often challenging due to the rapid relaxation of the ¹¹B nucleus.[1] When observed, the ¹¹B signal appears as a 1:3:3:1 quartet due to coupling to three equivalent ¹⁹F nuclei.

| Compound | R-Group | ¹J(¹¹B-¹⁹F) (Hz) |

| 1 | Phenyl | 54.4 |

| 11 | Vinyl | 65.3 |

| 13 | Ethynyl | 83.2 |

Data extracted from Oliveira et al.[1]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the ¹¹B NMR analysis of organotrifluoroborates.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 4. Boron NMR [chem.ch.huji.ac.il]

- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Help for Boron 11 NMR! - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Organotrifluoroborates: A New Era in Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for more robust, efficient, and versatile reagents is a perpetual driving force in organic synthesis. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organotrifluoroborates have emerged as powerful and advantageous alternatives to traditional organoboron reagents like boronic acids and esters. Their remarkable stability, ease of handling, and often superior reactivity have solidified their place as indispensable tools in the synthesis of complex organic molecules, with significant implications for the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the discovery, development, and application of organotrifluoroborate reagents, complete with detailed experimental protocols and comparative data to aid in their adoption and utilization.

The Genesis of a Superior Reagent: Discovery and Advantages

Organotrifluoroborates are anionic organoboron compounds with the general formula [R-BF₃]⁻K⁺. While the first preparation of an organotrifluoroborate complex was reported in the 1940s, they remained largely laboratory curiosities for decades. A significant breakthrough came in 1995 when Vedejs and co-workers described a highly efficient method for their synthesis using potassium hydrogen fluoride (KHF₂). This development made a wide variety of organotrifluoroborates readily accessible, paving the way for their widespread use in organic synthesis.

The key advantages of organotrifluoroborates over their boronic acid and ester counterparts stem from their tetracoordinate nature. The boron atom, strongly bonded to three electronegative fluorine atoms, imparts exceptional stability to the C-B bond. This structural feature is the foundation for their numerous benefits:

-

Enhanced Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This contrasts sharply with boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[1] The stability of organotrifluoroborates allows for long-term storage at room temperature without special precautions.[1]

-

Ease of Handling and Purification: Their solid nature and stability simplify handling and weighing. Furthermore, they are often easily purified by recrystallization.

-

Reduced Protodeboronation: The robust C-B bond in organotrifluoroborates makes them less prone to protodeboronation, a common side reaction with boronic acids, especially with electron-rich or heteroaromatic substrates.[2] This often leads to higher yields and cleaner reactions.

-

Broader Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.[1]

Synthesis of Organotrifluoroborate Reagents

A significant advantage of organotrifluoroborates is their straightforward synthesis from readily available starting materials.

From Boronic Acids

The most common method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]

One-Pot Syntheses

One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates have also been developed. These methods often involve the in-situ formation of the organoboron species followed by treatment with KHF₂. For example, organolithium or Grignard reagents can be reacted with a trialkyl borate, and the resulting boronate ester is then converted to the trifluoroborate salt without isolation.[3]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The premier application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of organic substrates.

The generally accepted mechanism for the Suzuki-Miyaura coupling involving organotrifluoroborates is depicted below. It is believed that the organotrifluoroborate is slowly hydrolyzed in situ to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can be beneficial in minimizing side reactions.

Quantitative Data Presentation

The utility of organotrifluoroborates is evident in the high yields achieved in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates where boronic acids perform poorly.

Table 1: Synthesis of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids [4]

| Heteroarylboronic Acid | Yield of Trifluoroborate Salt (%) |

| Furan-2-ylboronic acid | 95 |

| Thiophen-2-ylboronic acid | 98 |

| Pyridine-3-ylboronic acid | 92 |

| Indole-5-ylboronic acid | 85 |

Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with 4-Chlorobenzonitrile [4][5]

| Heteroarylboron Reagent | Coupling Partner | Yield (%) |

| Furan-2-ylboronic acid | 4-Chlorobenzonitrile | <5 |

| Potassium Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 91 |

| Thiophen-2-ylboronic acid | 4-Chlorobenzonitrile | 45 |

| Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 93 |

| Pyridine-3-ylboronic acid | 4-Chlorobenzonitrile | 60 |

| Potassium Pyridine-3-yltrifluoroborate | 4-Chlorobenzonitrile | 88 |

Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides [6]

| Alkenyltrifluoroborate | Aryl Halide | Product | Yield (%) |

| Potassium (E)-Styryltrifluoroborate | 1-Bromonaphthalene | (E)-1-(Naphthalen-1-yl)ethene | 85 |

| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | 4-Acetoxystyrene | 78 |

| Potassium Isopropenyltrifluoroborate | 4-Bromobenzonitrile | 4-(Prop-1-en-2-yl)benzonitrile | 82 |

Detailed Experimental Protocols

The following protocols are provided as a general guide for the synthesis and application of organotrifluoroborate reagents.

General Procedure for the Synthesis of Potassium Aryltrifluoroborates

Materials:

-

Arylboronic acid (1.0 eq)

-

Methanol

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Water

Procedure:

-

The arylboronic acid is dissolved in a minimal amount of methanol in a round-bottom flask.

-

A saturated aqueous solution of potassium hydrogen fluoride is added slowly to the stirring methanolic solution at room temperature.

-

A white precipitate of the potassium aryltrifluoroborate typically forms immediately.

-

The mixture is stirred for 30-60 minutes at room temperature to ensure complete reaction.

-

The solid product is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides

Materials:

-

Potassium organotrifluoroborate (1.05 - 1.1 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (e.g., RuPhos, PPh₃) (if required)

-

Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 eq)

-

Solvent (e.g., THF/H₂O, Toluene/H₂O, Ethanol)

Procedure:

-

To a Schlenk tube or microwave vial is added the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if necessary), and base.

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

The solvent system is added via syringe, and the mixture is stirred vigorously.

-

The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.[4][8]

Conclusion and Future Outlook

Potassium organotrifluoroborates have transitioned from being chemical novelties to indispensable reagents in modern organic synthesis. Their superior stability, ease of handling, and broad applicability in cross-coupling reactions have made them a preferred choice for many synthetic chemists, particularly in the pharmaceutical industry where robust and reliable methods are paramount. The continued development of new synthetic routes to functionalized organotrifluoroborates and the expansion of their reaction scope will undoubtedly further solidify their importance in the construction of complex molecules that impact our world.

References

- 1. benchchem.com [benchchem.com]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Solubility of Potassium 4-Fluorophenyltrifluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-fluorophenyltrifluoroborate is a key reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability to air and moisture, compared to the corresponding boronic acid, makes it an attractive and versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of potassium 4-fluorophenyltrifluoroborate, detailed experimental protocols for its use, and visual representations of relevant chemical processes.

Core Concepts: Solubility and Recrystallization

The solubility of a compound is a fundamental physical property that dictates its utility in a variety of chemical processes. For potassium 4-fluorophenyltrifluoroborate, selecting an appropriate solvent is critical for achieving homogeneous reaction conditions, which can significantly impact reaction kinetics and yields. Furthermore, solubility differences in various solvents are exploited during the purification of the final product, often through recrystallization.

While specific quantitative solubility data for potassium 4-fluorophenyltrifluoroborate is not extensively documented in publicly available literature, a general understanding of its solubility profile can be inferred from its structure and from procedural descriptions in synthetic methodologies. As an ionic salt, it exhibits greater solubility in polar solvents capable of solvating the potassium cation and the trifluoroborate anion.

Data Presentation: Qualitative Solubility of Potassium 4-Fluorophenyltrifluoroborate

The following table summarizes the qualitative solubility of potassium 4-fluorophenyltrifluoroborate in a range of common organic solvents, based on information gathered from synthetic procedures and general principles of organotrifluoroborate chemistry.

| Solvent Family | Solvent Example | Qualitative Solubility | Rationale and Notes |

| Polar Aprotic | Acetone | Soluble to Highly Soluble | Frequently used as a solvent for dissolving the crude product during workup and for recrystallization (often with the addition of an anti-solvent like diethyl ether).[1] |

| Acetonitrile | Slightly Soluble to Soluble | Mentioned as a solvent for recrystallization, suggesting moderate solubility, particularly at elevated temperatures.[1] | |

| Dimethylformamide (DMF) | Likely Soluble | General literature on organotrifluoroborates suggests good solubility in polar aprotic solvents. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Similar to DMF, its high polarity should facilitate the dissolution of this salt. | |

| Polar Protic | Methanol | Soluble | Often used in the synthesis of aryltrifluoroborates from boronic acids and KHF2.[2] |

| Ethanol | Soluble | Used for recrystallization of related tetrabutylammonium aryltrifluoroborate salts, indicating it can be a suitable solvent for the potassium salt as well.[3] | |

| Water | Slightly Soluble | Used in biphasic solvent systems for Suzuki-Miyaura couplings and in recrystallizations, indicating some, but limited, solubility.[4][5] Recrystallization of a related compound from a concentrated acetonitrile/water solution has been reported.[2] | |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | A common solvent in Suzuki-Miyaura reactions, often in a biphasic mixture with water, suggesting some solubility.[4] |

| Diethyl Ether | Insoluble | Often used as an anti-solvent to precipitate the product from an acetone solution during purification.[1] | |

| Hydrocarbons | Toluene | Slightly Soluble | Used in biphasic solvent systems for Suzuki-Miyaura couplings.[5] |

| Hexanes/Heptane | Insoluble | Non-polar nature makes it a poor solvent for this ionic compound. | |

| Chlorinated | Dichloromethane (CH₂Cl₂) | Insoluble | General literature indicates poor solubility of potassium organotrifluoroborates in this solvent. |

Experimental Protocols

The following are detailed methodologies for key experiments involving potassium 4-fluorophenyltrifluoroborate.

Synthesis of Potassium 4-Fluorophenyltrifluoroborate from 4-Fluorophenylboronic Acid

This protocol is a generalized procedure based on the common method for synthesizing potassium aryltrifluoroborates.

Materials:

-

4-Fluorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-fluorophenylboronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Cool the methanolic solution of the boronic acid in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate should form.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add acetone to dissolve the potassium 4-fluorophenyltrifluoroborate, leaving behind any inorganic salts.

-

Filter the mixture to remove any insoluble material.

-

To the acetone filtrate, slowly add diethyl ether while stirring until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction Using Potassium 4-Fluorophenyltrifluoroborate

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of potassium 4-fluorophenyltrifluoroborate with an aryl halide.

Materials:

-

Potassium 4-fluorophenyltrifluoroborate

-

Aryl halide (e.g., aryl bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, RuPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add potassium 4-fluorophenyltrifluoroborate (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0-3.0 equivalents).

-

Seal the flask and purge with the inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the key chemical processes described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Coupling with Trifluoroborates

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] While traditionally employing boronic acids, the use of potassium organotrifluoroborates has emerged as a superior alternative due to their enhanced stability to air and moisture, simplifying handling and storage.[1][2] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, which improves the atom economy of the reaction.[2] This guide provides a detailed exploration of the core mechanism of the Suzuki-Miyaura coupling reaction utilizing potassium organotrifluoroborates, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: A Stepwise Exploration

The catalytic cycle of the Suzuki-Miyaura coupling reaction with organotrifluoroborates is a multi-step process involving a palladium catalyst. A critical preliminary step, unique to trifluoroborates, is their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[3]

Pre-catalytic Step: Hydrolysis of Potassium Organotrifluoroborates

Potassium organotrifluoroborates ([R-BF₃]K) serve as stable precursors that slowly release the active boronic acid (RB(OH)₂) under the reaction conditions.[3] This "slow release" strategy is advantageous as it minimizes side reactions associated with high concentrations of boronic acids, such as oxidative homocoupling and protodeboronation.[3] The hydrolysis rate is dependent on several factors, including the nature of the organic group (R), the base, solvent, temperature, and even the reaction vessel's surface.[4][5] Studies have shown that for some organotrifluoroborates, this hydrolysis can be the rate-determining step of the overall cross-coupling reaction. The hydrolysis proceeds through a series of equilibria involving partially hydrolyzed species.[5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R'-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). This step involves the insertion of the palladium into the R'-X bond, forming a Pd(II) intermediate. The reactivity of the organic halide typically follows the order I > OTf > Br > Cl.[2]

-

Transmetalation: This is often the rate-determining step of the catalytic cycle. In this crucial phase, the organic group (R) from the boronic acid (generated from the trifluoroborate) is transferred to the palladium(II) center, displacing the halide. The presence of a base is essential for this step. Two primary pathways for transmetalation have been proposed:

-

Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then reacts with the Pd(II)-halide complex.

-

Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid.[6][7] Recent studies suggest that for Suzuki-Miyaura reactions involving trifluoroborates, the transmetalation proceeds via the free boronic acid after hydrolysis.[6] Computational studies have provided further insight into the transition states of this step.[7]

-

-

Reductive Elimination: In the final step, the two organic groups (R and R') on the palladium(II) center are coupled, forming the desired C-C bond (R-R'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky electron-rich ligands on the palladium catalyst often promote this step.[2]

// Nodes for the main cycle Pd0 [label="Pd(0)Lₙ", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_RX [label="R'-Pd(II)Lₙ-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R_R [label="R'-Pd(II)Lₙ-R", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reactants and products RX [label="R'-X", shape=plaintext]; BoronicAcid [label="R-B(OH)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; Product [label="R-R'", shape=plaintext]; BX3 [label="B(OH)₃", shape=plaintext];

// Edges for the main cycle Pd0 -> PdII_RX [label="Oxidative\nAddition", color="#EA4335"]; PdII_RX -> PdII_R_R [label="Transmetalation", color="#4285F4"]; PdII_R_R -> Pd0 [label="Reductive\nElimination", color="#FBBC05"];

// Edges for reactants and products entering/leaving the cycle RX -> PdII_RX [style=invis]; BoronicAcid -> PdII_R_R [style=invis]; Base -> PdII_R_R [style=invis]; Product -> Pd0 [style=invis];

// Invisible nodes and edges for positioning subgraph { rank=same; RX_pos [pos="0,2!", shape=point, style=invis]; RX -> RX_pos [style=invis]; RX_pos -> Pd0 [label="R'-X", color="#EA4335"]; }

subgraph { rank=same; Boronic_pos [pos="2.5,0!", shape=point, style=invis]; BoronicAcid -> Boronic_pos [style=invis]; Boronic_pos -> PdII_RX [label=" R-B(OH)₂\n(from R-BF₃K)\n Base", color="#4285F4"]; }

subgraph { rank=same; Product_pos [pos="0,-2!", shape=point, style=invis]; PdII_R_R -> Product_pos [label=" R-R'", color="#FBBC05"]; } } caption { label = "Catalytic Cycle of Suzuki-Miyaura Coupling."; fontsize = 12; fontname = "Arial"; fontcolor = "#202124"; }

Quantitative Data Summary

The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions using various potassium organotrifluoroborates with different electrophiles under optimized conditions.

Table 1: Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides and Triflates [8]

| Entry | Alkenyltrifluoroborate (R-BF₃K) | Electrophile (R'-X) | Product | Yield (%) |

| 1 | trans-1-Dec-1-enyl | 1-Bromonaphthalene | trans-1-(Dec-1-en-1-yl)naphthalene | 78 |

| 2 | trans-1-Dec-1-enyl | 2-Bromonaphthalene | 2-(trans-Dec-1-en-1-yl)naphthalene | 75 |

| 3 | trans-1-Dec-1-enyl | 4-Bromobenzonitrile | 4-(trans-Dec-1-en-1-yl)benzonitrile | 85 |

| 4 | trans-1-Dec-1-enyl | 2-Bromoanisole | 1-(trans-Dec-1-en-1-yl)-2-methoxybenzene | 70 |

| 5 | trans-1-Dec-1-enyl | 4-Iodoanisole | 1-(trans-Dec-1-en-1-yl)-4-methoxybenzene | 82 |

| 6 | trans-Styryl | 2-Bromothiazole | 2-(trans-Styryl)thiazole | 83 |

| 7 | trans-Styryl | 2-Bromopyridine | 2-(trans-Styryl)pyridine | 75 |

General Conditions: PdCl₂(dppf)·CH₂Cl₂ (2 mol %), t-BuNH₂ (3 equiv.), i-PrOH/H₂O (2:1), reflux.

Table 2: Cross-Coupling of Potassium Primary Alkyltrifluoroborates with Aryl Chlorides [9]

| Entry | Alkyltrifluoroborate (R-BF₃K) | Electrophile (R'-X) | Product | Yield (%) |

| 1 | 4-(Benzoyloxy)butyl | 2-Chloroanisole | 4-(2-Methoxyphenyl)butyl benzoate | 85 |

| 2 | 4-(Benzoyloxy)butyl | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 92 |

| 3 | 4-(Benzoyloxy)butyl | 4-Chloroacetophenone | 4-(4-Acetylphenyl)butyl benzoate | 91 |

| 4 | 4-(Benzoyloxy)butyl | Methyl 4-chlorobenzoate | Methyl 4-(4-(benzoyloxy)butyl)benzoate | 88 |

| 5 | n-Butyl | 4-Chloroanisole | 1-Butyl-4-methoxybenzene | 82 |

| 6 | Isobutyl | 4-Chloroanisole | 1-Isobutyl-4-methoxybenzene | 79 |

General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv.), Toluene/H₂O (10:1), 80 °C, 24 h.

Table 3: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [10]

| Entry | Heteroaryltrifluoroborate | Electrophile | Product | Yield (%) |

| 1 | Furan-2-yl | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |

| 2 | Furan-2-yl | 4-Chloroanisole | 2-(4-Methoxyphenyl)furan | 85 |

| 3 | Thiophen-2-yl | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 93 |

| 4 | Thiophen-3-yl | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)thiophene | 88 |

| 5 | Pyridin-3-yl | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 82 |

General Conditions: Pd(OAc)₂ (2-3 mol %), RuPhos (4-6 mol %), Na₂CO₃ or K₂CO₃ (2-3 equiv.), Ethanol or Toluene/H₂O, 85 °C.

Detailed Experimental Protocols

Synthesis of Potassium Organotrifluoroborates

General Procedure for the Preparation of Potassium Heteroaryltrifluoroborates: [10] To a solution of the corresponding heteroarylboronic acid (1.0 equiv.) in methanol is added potassium hydrogen fluoride (KHF₂) (3.0 equiv.) in one portion at 0 °C. Water is then added dropwise to the suspension. The reaction mixture is stirred at room temperature for a specified time. The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to afford the pure potassium heteroaryltrifluoroborate.

Suzuki-Miyaura Cross-Coupling Reactions

Protocol 1: Cross-Coupling of a Potassium Secondary Alkyltrifluoroborate with an Aryl Chloride [2] A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon three times. Toluene (5 mL) and deionized water (0.5 mL) are then added. The mixture is stirred and sparged with argon for 15 minutes. In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [10] A microwave vial is charged with Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), the aryl halide (0.25 mmol), potassium heteroaryltrifluoroborate (0.26 mmol), and Na₂CO₃ (0.5 mmol). The vial is sealed, evacuated, and purged with nitrogen three times. Ethanol (1.4 mL) is added via syringe, and the reaction is heated at 85 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel (eluting with 25% methanol in ethyl acetate). The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.

Conclusion